molecular formula C22H22F3N5O2S B2706766 (1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2319874-19-4

(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2706766
CAS RN: 2319874-19-4
M. Wt: 477.51
InChI Key: MPTFCZQNTYVVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazole ring might be formed through a cyclization reaction, while the azetidine and piperazine rings might be formed through ring-closing reactions. The methoxy and trifluoromethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the piperazine ring might introduce some flexibility. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group could create interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions under the right conditions. The azetidine and piperazine rings might undergo ring-opening reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the methoxy group might increase the compound’s solubility in organic solvents, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural elements related to the target compound, such as benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agents

Novel derivatives with structural similarities, including pyrrolidin-1-yl and benzo[d]isoxazol-3-yl groups, have been evaluated as anticonvulsant agents. One study reported that certain derivatives showed potent anticonvulsant activities, with some compounds outperforming reference drugs in efficacy (Malik & Khan, 2014).

Antipsychotic Potential

Related research on conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities highlighted the synthesis and pharmacology of compounds as putative atypical antipsychotics. These studies focused on their in vitro affinity for dopamine and serotonin receptors and their potential in vivo antipsychotic efficacy with low risk of extrapyramidal side effects (Raviña et al., 1999).

GPR7 Antagonists

The development of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) included the synthesis and evaluation of compounds, highlighting the potential therapeutic applications in conditions related to GPR7 activity (Romero et al., 2012).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. It could also be interesting to study the effects of modifying the structure of the compound, for example by changing the substituents on the rings .

properties

IUPAC Name

[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O2S/c1-32-16-3-4-18-17(10-16)27-21(33-18)30-12-14(13-30)20(31)29-8-6-28(7-9-29)19-5-2-15(11-26-19)22(23,24)25/h2-5,10-11,14H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTFCZQNTYVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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